3-Methyl-5-o-tolyl-1H-pyrazole
CAS No.: 1239484-58-2
Cat. No.: VC2977573
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1239484-58-2 |
---|---|
Molecular Formula | C11H12N2 |
Molecular Weight | 172.23 g/mol |
IUPAC Name | 5-methyl-3-(2-methylphenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) |
Standard InChI Key | BFKAVZKWTXSJGN-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |
Canonical SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |
Introduction
Structural Characteristics and Identification
3-Methyl-5-o-tolyl-1H-pyrazole consists of a five-membered pyrazole ring with a methyl substituent at position 3 and an o-tolyl (2-methylphenyl) group at position 5. The compound is identified by the following characteristics:
Chemical Identity
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂ |
Molecular Weight | 172.23 g/mol |
CAS Registry Number | 1239484-58-2 |
PubChem CID | 77068246 |
European Community (EC) Number | Not fully established |
Structural Representations
The compound can be represented through various nomenclature systems and structural formats:
Representation System | Identifier |
---|---|
IUPAC Name | 5-methyl-3-(2-methylphenyl)-1H-pyrazole |
Common Synonyms | 3-Methyl-5-o-tolyl-1H-pyrazole, 5-Methyl-3-(o-tolyl)-1H-pyrazole |
SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |
InChI | InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) |
InChIKey | BFKAVZKWTXSJGN-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Properties
The physical properties of 3-Methyl-5-o-tolyl-1H-pyrazole are crucial for its handling, storage, and application in various chemical processes.
Chemical Reactivity
As a pyrazole derivative, this compound exhibits characteristic chemical properties:
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The NH group in the pyrazole ring can participate in hydrogen bonding
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The pyrazole ring can undergo electrophilic substitution reactions
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The compound can act as a weak base due to the nitrogen atoms in the pyrazole ring
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The o-tolyl group provides steric effects that influence reactivity patterns
Synthesis Methods
Several synthetic approaches can be employed to prepare 3-Methyl-5-o-tolyl-1H-pyrazole. These methods typically involve the cyclization of appropriate precursors.
Cyclization of Hydrazines with β-Dicarbonyl Compounds
One common approach involves the reaction of hydrazine with β-dicarbonyl compounds:
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Reaction of a suitable β-diketone with hydrazine hydrate
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Condensation followed by cyclization to form the pyrazole ring
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Purification by recrystallization from suitable solvents
Alternative Synthetic Routes
Researchers have reported various other methods for synthesizing structurally similar pyrazole derivatives, which could be adapted for 3-Methyl-5-o-tolyl-1H-pyrazole synthesis:
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Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate
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Reaction of α,β-unsaturated carbonyl compounds with hydrazines
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Modification of existing pyrazole scaffolds through cross-coupling reactions
Structure-Activity Relationships
The position and nature of substituents on the pyrazole ring significantly influence biological activity. For pyrazole derivatives:
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The methyl group at position 3 can enhance lipophilicity and membrane permeability
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The o-tolyl group at position 5 may contribute to specific protein binding interactions
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The unsubstituted NH in the pyrazole ring can participate in hydrogen bonding with biological targets
Applications in Research and Industry
Pharmaceutical Research
3-Methyl-5-o-tolyl-1H-pyrazole serves as:
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A building block for more complex bioactive molecules
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A structure for medicinal chemistry optimization studies
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A scaffold for developing structure-activity relationships
Agricultural Applications
Pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole have found applications in:
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Herbicide development
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Insecticide formulations
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Plant growth regulators
Materials Science
Potential applications include:
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Components in advanced polymeric materials
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Precursors for coordination compounds
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Building blocks for functional materials with specific properties
Hazard Statement | Description | Classification |
---|---|---|
H302 | Harmful if swallowed | Acute Toxicity, Category 4 |
H315 | Causes skin irritation | Skin Irritation, Category 2 |
H319 | Causes serious eye irritation | Eye Irritation, Category 2 |
H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |
Analytical Methods for Characterization
Multiple analytical techniques can be used to characterize 3-Methyl-5-o-tolyl-1H-pyrazole:
Spectroscopic Methods
Technique | Application |
---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation through ¹H and ¹³C NMR spectroscopy |
Infrared Spectroscopy (IR) | Identification of functional groups and bonding patterns |
Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis |
UV-Visible Spectroscopy | Determination of absorption characteristics |
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Gas Chromatography (GC) for volatile derivatives and analysis
Comparison with Structurally Related Compounds
Isomeric Relationships
The positional isomer 3-Methyl-5-p-tolyl-1H-pyrazole differs from the target compound only in the position of the methyl group on the phenyl ring:
Compound | Methyl Position | CAS Number | Properties Differences |
---|---|---|---|
3-Methyl-5-o-tolyl-1H-pyrazole | ortho (2-position) | 1239484-58-2 | Potentially different crystal structure and steric effects |
3-Methyl-5-p-tolyl-1H-pyrazole | para (4-position) | 90861-52-2 | Different electronic distribution and possibly different biological activity |
Structural Variations
Other structurally related pyrazole derivatives include:
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3-Methyl-1-phenyl-5-thioxo-4,5-dihydro-1H-pyrazole derivatives
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3-Methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl derivatives
Current Research and Future Directions
Areas of Active Investigation
Current research involving pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole focuses on:
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Development of novel synthetic methodologies with improved yields
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Exploration of additional biological activities
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Structure optimization for enhanced pharmacological properties
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Applications in material science and coordination chemistry
Emerging Applications
Potential future applications may include:
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Targeted drug delivery systems
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Photosensitizers for photodynamic therapy
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Chemical sensors and molecular recognition elements
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Components in advanced electronic materials
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